

Spectroscopic Analysis of (E)-Octinoxate-

13C,d3: A Technical Guide

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Compound of Interest		
Compound Name:	(E)-Octinoxate-13C,d3	
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This technical guide provides an in-depth analysis of **(E)-Octinoxate-13C,d3**, a stable isotope-labeled internal standard crucial for the quantitative analysis of its unlabeled counterpart, Octinoxate, a widely used UV filter in sunscreens and other cosmetic products.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols for data acquisition, and illustrates the analytical workflow.

# Introduction to (E)-Octinoxate-13C,d3

**(E)-Octinoxate-13C,d3** is a form of (E)-Octinoxate (2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate) that has been synthetically modified to contain one Carbon-13 (¹³C) atom and three Deuterium (d or ²H) atoms. Its primary application is as an internal standard in quantitative analytical methods, such as GC-MS or LC-MS.[1] The incorporation of heavy isotopes increases the molecular weight of the compound by 4 atomic mass units (1 extra for ¹³C, and 3 extra for the three deuteriums replacing hydrogens). This mass difference allows for its clear differentiation from the native compound in a mass spectrometer, while its nearly identical chemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

For the purpose of this guide, the labeling is assumed to be on the methoxy group (-O-CH<sub>3</sub>), resulting in -O-<sup>13</sup>CD<sub>3</sub>. This is a common labeling pattern for synthetic feasibility and analytical utility.



## **Mass Spectrometry (MS) Analysis**

Mass spectrometry is a key technique for confirming the identity and purity of isotopically labeled standards and for their use in quantification. The mass spectrum of the labeled compound will show a distinct shift in the molecular ion peak and in any fragments containing the labeled group.

### **Predicted Mass Spectral Data**

The table below summarizes the major expected fragments for both unlabeled (E)-Octinoxate and the predicted fragments for **(E)-Octinoxate-13C,d3**. The data for unlabeled Octinoxate is based on publicly available spectra.[3]



Fragment Ion	Unlabeled (E)- Octinoxate (m/z)	(E)-Octinoxate- 13C,d3 (Predicted m/z)	Notes on Fragmentation
[M+H]+	291.1955	295.2144	Molecular ion peak (protonated). The mass shift reflects one <sup>13</sup> C and three <sup>2</sup> H atoms.
[C10H11O3] <sup>+</sup>	179.0688	183.0877	Fragment corresponding to the 4-methoxycinnamoyl group after loss of the 2-ethylhexyl side chain. This fragment contains the labeled methoxy group.
[C <sub>10</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>	161.0584	165.0773	Loss of water from the 4-methoxycinnamic acid fragment. Contains the labeled group.
[C <sub>9</sub> H <sub>9</sub> O] <sup>+</sup>	133.0634	137.0823	Further fragmentation of the aromatic portion, still containing the labeled group.

# **Experimental Protocol for Mass Spectrometry**

This protocol outlines a general method for acquiring high-resolution mass spectra using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

• Sample Preparation:



- Prepare a stock solution of (E)-Octinoxate-13C,d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase.
- Liquid Chromatography (LC) Conditions:
  - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 μm particle size) is typically used.[3]
  - Mobile Phase A: 90:10 water:methanol with 0.1% formic acid and 5mM ammonium formate.[3]
  - Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[3]
  - Gradient: A gradient from high aqueous to high organic content over 15-20 minutes.
  - Flow Rate: 200-400 μL/min.[3]
  - Injection Volume: 5-10 μL.
- · Mass Spectrometry (MS) Conditions:
  - Instrument: A high-resolution QTOF mass spectrometer.
  - Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
  - Capillary Voltage: 3.5 4.5 kV.
  - Sampling Cone Voltage: 20 40 V.
  - Source Temperature: 120 150 °C.
  - Desolvation Temperature: 350 500 °C.
  - Acquisition Mode: MS<sup>2</sup> (Tandem MS) to obtain fragmentation data.
  - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) with a collision gas such as argon.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis**

NMR spectroscopy provides detailed information about the chemical structure and the specific location of the isotopic labels.

# Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables present the predicted chemical shifts for unlabeled (E)-Octinoxate and the expected changes for **(E)-Octinoxate-13C,d3**, assuming the labeling is on the methoxy group (-O-<sup>13</sup>CD<sub>3</sub>). Chemical shifts are influenced by factors such as hybridization and electronegativity of adjacent atoms.[4][5]

Table 1: Predicted <sup>1</sup>H-NMR Data (in CDCl<sub>3</sub>)



Proton Assignment	Unlabeled (E)- Octinoxate (Predicted δ, ppm)	(E)-Octinoxate- 13C,d3 (Predicted δ, ppm)	Notes
Methoxy (-OCH₃)	~3.8	Signal Absent	The protons are replaced by deuterium, which is not observed in <sup>1</sup> H-NMR.
Aromatic (ortho to - OCH <sub>3</sub> )	~6.9	~6.9	No significant change expected.
Aromatic (ortho to - CH=)	~7.5	~7.5	No significant change expected.
Vinylic (-CH=)	~6.3 and ~7.6	~6.3 and ~7.6	Two distinct signals for the trans double bond protons.
Ester (-OCH <sub>2</sub> -)	~4.1	~4.1	No significant change expected.
Alkyl Chain (-CH-, - CH <sub>2</sub> -, -CH <sub>3</sub> )	~0.9 - 1.7	~0.9 - 1.7	Complex multiplets for the 2-ethylhexyl group.

Table 2: Predicted <sup>13</sup>C-NMR Data (in CDCl<sub>3</sub>)



Carbon Assignment	Unlabeled (E)- Octinoxate (Predicted δ, ppm)	(E)-Octinoxate- 13C,d3 (Predicted δ, ppm)	Notes
Carbonyl (-C=O)	~167	~167	Carbonyl carbons are typically found at the low-field end of the spectrum.[5]
Vinylic (=CH-)	~115 and ~144	~115 and ~144	Two distinct signals for the double bond carbons.
Aromatic (C-OCH₃)	~161	~161	Carbon attached to the methoxy group.  May show a very small upfield shift due to the deuterium isotope effect (β-isotope shift).[6]
Aromatic (CH)	~114 and ~129	~114 and ~129	Aromatic carbons.
Aromatic (C-CH=)	~127	~127	Quaternary aromatic carbon.
Methoxy (-OCH₃)	~55	~55	This signal will be significantly enhanced due to <sup>13</sup> C enrichment. It will appear as a multiplet due to coupling with deuterium (spin I=1), likely a septet, and will be shifted slightly upfield (α-isotope effect).[6]
Ester (-OCH <sub>2</sub> -)	~67	~67	No significant change expected.



Alkyl Chain (-CH-, -	~11 - 39	~11 - 39	Signals for the 2-
CH2-, -CH3)	~11 - 39	~11 - 39	ethylhexyl group.

### **Experimental Protocol for NMR Spectroscopy**

This protocol provides a general method for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Sample Preparation:
  - Dissolve 5-10 mg of (E)-Octinoxate-13C,d3 in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
  - Transfer the solution to a 5 mm NMR tube.
- ¹H-NMR Acquisition:
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Pulse Program: Standard single-pulse acquisition.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16 scans.
- <sup>13</sup>C-NMR Acquisition:
  - Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for <sup>13</sup>C).
  - Pulse Program: Standard single-pulse with broadband proton decoupling.
  - Spectral Width: 0-220 ppm.[5]

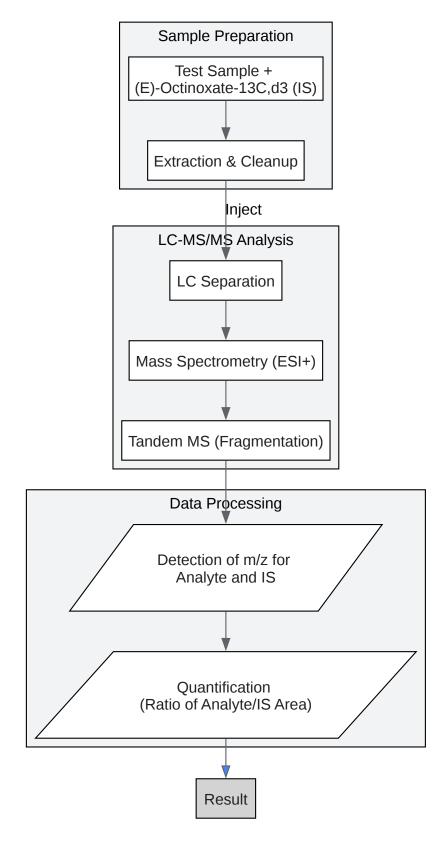


- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance and lower sensitivity of
   13C nuclei.[4] The scan number may be lower for the labeled carbon.

## **Visualized Workflows and Logical Diagrams**

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the analysis of **(E)-Octinoxate-13C,d3**.

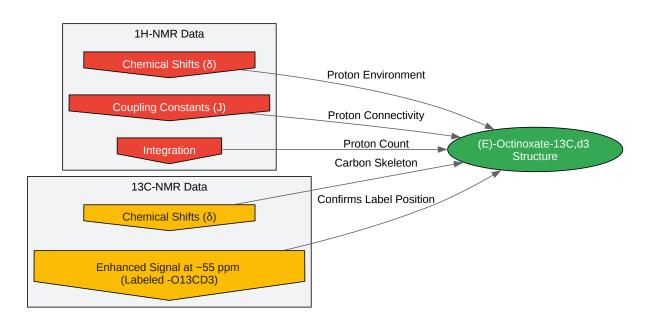




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Caption: Workflow for quantitative analysis using an internal standard (IS).





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Caption: Logical diagram for structure confirmation via NMR.

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#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. massbank.eu [massbank.eu]



- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy Organic Chemistry | OpenStax [openstax.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
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